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Compound of Interest

Compound Name: 4-(Trifluoromethylsulfonyl)aniline

Cat. No.: B1345625 Get Quote

An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline: Molecular Structure,

Weight, and Analytical Characterization

Abstract
4-(Trifluoromethylsulfonyl)aniline, a key fluorinated building block, holds significant

importance in the fields of medicinal chemistry and materials science. Its unique molecular

architecture, dominated by a potent electron-withdrawing trifluoromethylsulfonyl group

appended to an aniline scaffold, imparts distinct physicochemical properties that are highly

sought after in the design of novel therapeutics and functional materials. This guide provides a

detailed examination of the molecule's structure, an in-depth analysis of its molecular weight for

analytical applications, and outlines robust workflows for its characterization, tailored for

researchers, chemists, and professionals in drug development.

Molecular Identity and Nomenclature
Accurate identification is the cornerstone of chemical research. 4-
(Trifluoromethylsulfonyl)aniline is cataloged under several identifiers across various

chemical databases.
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Identifier Value Source

CAS Number 473-27-8 [1][2][3]

Molecular Formula C₇H₆F₃NO₂S [1][2][3]

Linear Formula CF₃SO₂C₆H₄NH₂

Synonyms

4-

[(Trifluoromethyl)sulfonyl]phen

ylamine, 4-Aminophenyl

trifluoromethyl sulfone, p-

(Trifluoromethylsulfonyl)aniline

[1][3][4]

InChI Key
GNVFCXUZQGCXPB-

UHFFFAOYSA-N
[1]

Elucidation of the Molecular Structure
The chemical behavior of 4-(Trifluoromethylsulfonyl)aniline is a direct consequence of its

molecular structure, which features a phenyl ring substituted at the 1- and 4-positions with an

amino (-NH₂) group and a trifluoromethylsulfonyl (-SO₂CF₃) group, respectively.[4]

Functional Groups and Electronic Effects
The molecule's properties are dictated by the interplay between its two key functional groups:

Aniline Moiety: The amino group is a classical electron-donating group (EDG) through

resonance, activating the aromatic ring towards electrophilic substitution.

Trifluoromethylsulfonyl Group (-SO₂CF₃): This group is one of the most powerful electron-

withdrawing groups (EWGs) used in medicinal chemistry. Its effect is twofold: the sulfonyl

portion is strongly withdrawing through induction and resonance, and this effect is

dramatically amplified by the three highly electronegative fluorine atoms on the methyl group.

The profound electron-withdrawing nature of the -SO₂CF₃ group significantly deactivates the

aromatic ring and reduces the basicity of the amino group.[4] This electronic modulation is a

critical design element in drug development, as it can enhance metabolic stability, increase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5416309.htm
https://www.scbt.com/p/4-trifluoromethylsulfonyl-aniline-473-27-8
https://www.chemwhat.com/4-trifluoromethylsulfonylaniline-cas-473-27-8/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5416309.htm
https://www.scbt.com/p/4-trifluoromethylsulfonyl-aniline-473-27-8
https://www.chemwhat.com/4-trifluoromethylsulfonylaniline-cas-473-27-8/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5416309.htm
https://www.chemwhat.com/4-trifluoromethylsulfonylaniline-cas-473-27-8/
https://cymitquimica.com/cas/473-27-8/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5416309.htm
https://www.benchchem.com/product/b1345625?utm_src=pdf-body
https://cymitquimica.com/cas/473-27-8/
https://cymitquimica.com/cas/473-27-8/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lipophilicity, and alter the pKa of the molecule to improve cell membrane permeability and

target binding.[4][5]

Molecular Geometry Visualization
The spatial arrangement of these groups defines the molecule's interaction with biological

targets. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 4-(Trifluoromethylsulfonyl)aniline.

Molecular Weight and Mass Spectrometry
A precise understanding of molecular weight is fundamental for compound verification, purity

assessment, and quantitative analysis.

Calculation and Interpretation
It is crucial to distinguish between different mass values:

Average Molecular Weight: This is calculated using the weighted average of the natural

abundances of the isotopes for each element. It is typically used for bulk material

calculations (e.g., molarity). The average molecular weight is approximately 225.19 g/mol .[2]

[3]

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each

element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ¹⁹F). This value is paramount in high-resolution mass

spectrometry (HRMS). The calculated monoisotopic mass is 225.00713409 Da.[6]

The table below breaks down the calculation for the monoisotopic mass.
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Element Count Isotopic Mass (Da) Total Mass (Da)

Carbon (¹²C) 7 12.000000 84.000000

Hydrogen (¹H) 6 1.007825 6.046950

Fluorine (¹⁹F) 3 18.998403 56.995209

Nitrogen (¹⁴N) 1 14.003074 14.003074

Oxygen (¹⁶O) 2 15.994915 31.989830

Sulfur (³²S) 1 31.972071 31.972071

Total Monoisotopic Mass 225.007134 Da

Experimental Protocol: ESI-MS Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard method for confirming the

molecular weight of a compound like 4-(Trifluoromethylsulfonyl)aniline.

Objective: To verify the molecular weight by detecting the protonated molecular ion [M+H]⁺.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-(Trifluoromethylsulfonyl)aniline (~1

mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock

solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water

containing 0.1% formic acid.

Causality: Formic acid is added to facilitate protonation of the basic amino group, ensuring

efficient ionization and formation of the [M+H]⁺ ion in positive ion mode.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

ESI Source Parameters:
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Ionization Mode: Positive

Capillary Voltage: 3.5 - 4.5 kV

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to

desolvate the ions.

Mass Analyzer Parameters:

Mass Range: Scan from m/z 100 to 500.

Acquisition Mode: Full scan, high resolution (>10,000 FWHM).

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

Given the monoisotopic mass of 225.0071 Da, the expected m/z value for the [M+H]⁺ ion is

226.0149 Da. The high-resolution instrument should detect this mass with an error of less

than 5 ppm.

Physicochemical Properties
The physical properties of the compound are essential for handling, formulation, and

experimental design.

Property Value Source

Appearance
Faint brown to faint orange

solid/powder
[1][4][7]

Melting Point 96 °C [1][8]

Boiling Point 317.8 ± 42.0 °C (Predicted) [1][7][8]

pKa
-0.01 ± 0.10 (Predicted for the

conjugate acid)
[1][7][8]

Topological Polar Surface Area 68.5 Å² [6]
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The low predicted pKa of the protonated amine highlights the powerful electron-withdrawing

effect of the -SO₂CF₃ group, rendering the amine significantly less basic than aniline (pKa of

conjugate acid ≈ 4.6).

Integrated Workflow for Structural Confirmation
Confirming the identity and purity of a research compound requires a multi-technique

approach. Mass spectrometry confirms the molecular weight, while spectroscopic methods like

NMR and IR provide definitive structural information.

Compound Characterization Workflow

Synthesized or Procured
4-(CF₃SO₂)aniline

High-Resolution MS
(e.g., ESI-TOF)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Purity Analysis

(HPLC, UPLC)

Structurally Confirmed
& Pure Compound

 Confirms:
 Exact Mass

 [M+H]⁺ = 226.0149

 Confirms:
 Proton/Carbon Skeleton

 CF₃ Environment

 Confirms:
 N-H & S=O stretches

 Confirms:
 Purity >95%

Click to download full resolution via product page

Caption: Integrated workflow for the analytical validation of 4-
(Trifluoromethylsulfonyl)aniline.

Conclusion
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4-(Trifluoromethylsulfonyl)aniline is a structurally unique and synthetically valuable

molecule. Its defining feature—the powerful electron-withdrawing -SO₂CF₃ group—governs its

chemical reactivity, basicity, and physicochemical properties, making it an attractive building

block for modulating biological activity in drug candidates. A precise determination of its

molecular weight via high-resolution mass spectrometry is a critical first step in its analytical

characterization, which must be complemented by spectroscopic techniques to provide an

unambiguous confirmation of its structure and purity, ensuring the integrity of downstream

research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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